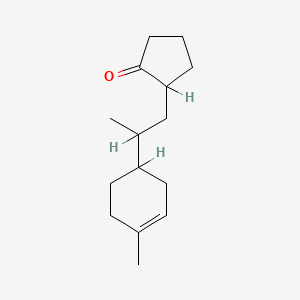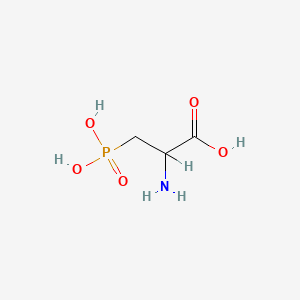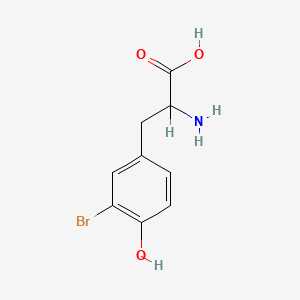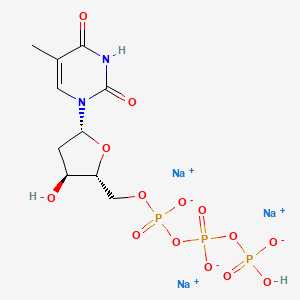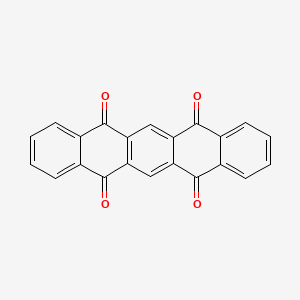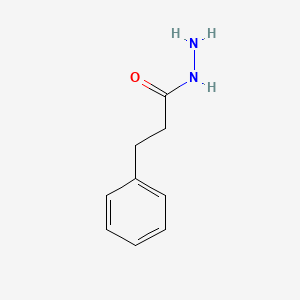
3-Phenylpropanehydrazide
概述
描述
3-Phenylpropanehydrazide is an organic compound with the molecular formula C₉H₁₂N₂O. It is a colorless crystalline solid used as a building block in organic synthesis, particularly in medicinal chemistry and materials science . The compound is known for its applications in the synthesis of various heterocyclic compounds, which exhibit a wide range of biological activities .
准备方法
3-Phenylpropanehydrazide can be synthesized through several synthetic routes. One common method involves the reaction of 3-phenylpropanoic acid with hydrazine hydrate under reflux conditions . The reaction typically proceeds as follows:
Reaction of 3-phenylpropanoic acid with hydrazine hydrate: The acid is dissolved in an appropriate solvent, such as ethanol, and hydrazine hydrate is added. The mixture is heated under reflux for several hours.
Isolation and purification: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems .
化学反应分析
3-Phenylpropanehydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: The compound can be oxidized to form corresponding hydrazones or other derivatives.
Reduction: Reduction of this compound can yield amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield hydrazones, while reduction with sodium borohydride may produce amines .
科学研究应用
作用机制
The mechanism of action of 3-Phenylpropanehydrazide and its derivatives involves interactions with specific molecular targets and pathways. For example, hydrazone derivatives of this compound have been shown to inhibit the activity of certain enzymes by binding to their active sites . This inhibition can lead to the modulation of various biological processes, such as cell growth and apoptosis .
相似化合物的比较
3-Phenylpropanehydrazide can be compared with other similar compounds, such as:
3-Phenylpropanoic acid: The parent compound from which this compound is derived.
Hydrazine hydrate: A reagent used in the synthesis of this compound.
Thiazolidinones: Heterocyclic compounds synthesized from this compound.
The uniqueness of this compound lies in its versatility as a building block for the synthesis of various bioactive compounds. Its derivatives have shown significant potential in medicinal chemistry and materials science .
属性
IUPAC Name |
3-phenylpropanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-11-9(12)7-6-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSUJBFVEXWEEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50290237 | |
| Record name | 3-phenylpropanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50290237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3538-68-9 | |
| Record name | Benzenepropanoic acid, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3538-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 67600 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003538689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3538-68-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67600 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-phenylpropanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50290237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3538-68-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 3-Phenylpropanehydrazide as an enzyme inhibitor?
A1: this compound acts as an irreversible inhibitor of semicarbazide-sensitive amine oxidase (SSAO) []. While the exact mechanism is not fully elucidated in the provided abstracts, irreversible inhibition typically involves the formation of a stable covalent bond between the inhibitor and the enzyme's active site. This permanently blocks the enzyme's activity. Further research is needed to determine the specific amino acid residues involved in the binding and the nature of the covalent bond formed.
Q2: How does the structure of this compound relate to its antibacterial activity?
A2: Research suggests that substitutions at the para position of the phenyl ring in this compound derivatives, particularly with electron-withdrawing groups, enhance antibacterial and antifungal activity []. For instance, compounds with a nitro group (4-NO2) or a hydroxyl group (2-hydroxy) at the para position exhibited strong activity against various bacterial strains []. This suggests that electronic effects and possibly steric factors influenced by the substituent play a crucial role in the molecule's interaction with its bacterial target.
Q3: Can Brilliant Blue G mitigate the cytotoxic effects of other antiseptics besides benzalkonium chloride and octenidine?
A3: While Brilliant Blue G has demonstrated a protective effect against the cytotoxicity of benzalkonium chloride and octenidine [], its efficacy against other antiseptics remains unknown. Further research is required to determine if this protective effect extends to other antiseptic compounds and to elucidate the underlying mechanism, which appears to be independent of P2x7 receptor antagonism [].
Q4: What are the potential applications of this compound derivatives in medicinal chemistry?
A4: Given the demonstrated antibacterial activity of certain this compound derivatives, particularly those with specific substitutions on the phenyl ring [, ], these compounds hold potential for development into novel antibacterial agents. Further research is needed to optimize their potency, selectivity, and pharmacological properties to explore their potential as therapeutic options for bacterial infections.
Q5: What spectroscopic techniques are typically employed to characterize this compound and its derivatives?
A5: Researchers commonly utilize Infrared Spectroscopy (IR), Mass Spectrometry (MS), and proton Nuclear Magnetic Resonance (1H-NMR) to confirm the synthesis and characterize the structure of this compound and its derivatives [, ]. These techniques provide valuable information about the functional groups, molecular weight, and proton environments within the molecule, aiding in structural elucidation and confirmation of the synthesized compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
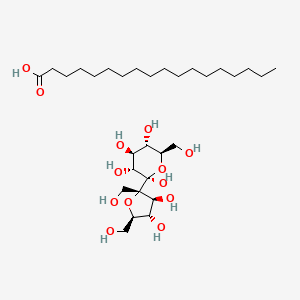
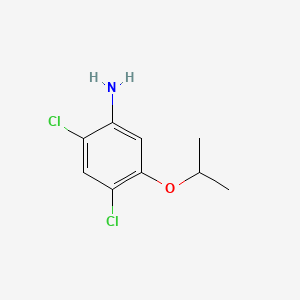
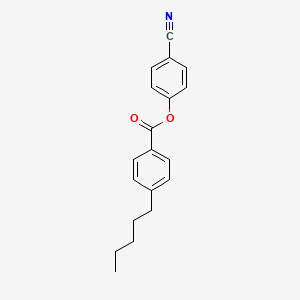
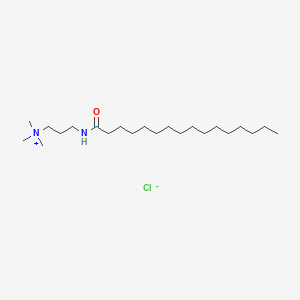

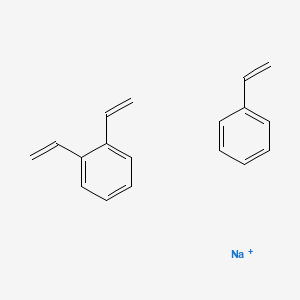
![4-[(2,6-dichlorophenyl)-(4-imino-3,5-dimethylcyclohexa-2,5-dien-1-ylidene)methyl]-2,6-dimethylaniline;phosphoric acid](/img/structure/B1580504.png)

